
4-Chlorobenzenesulfonate
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Description
4-Chlorobenzenesulfonate (C₆H₄ClSO₃⁻) is a sulfonate derivative featuring a chlorine substituent at the para position of the benzene ring. This compound is notable for its stability, polar nature, and versatility in chemical and material applications. It is synthesized via sulfonation of chlorobenzene or through cross-coupling reactions, as demonstrated in iron-catalyzed reactions with aryl chlorobenzenesulfonates . Its crystal structure reveals extensive hydrogen bonding, including 3-center interactions, which stabilize its solid-state arrangement . The compound is environmentally significant as Pseudomonas aeruginosa strain RW41 can mineralize it, addressing its role as a polar by-product from DDT manufacturing .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-chlorobenzenesulfonate derivatives, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or esterification reactions. For example:
- Ester formation : Reacting 4-chlorobenzenesulfonyl chloride with phenolic compounds (e.g., 2-chloro-6-ethoxy-4-formylphenol) in the presence of a base (pyridine or triethylamine) to neutralize HCl by-products. Yields depend on stoichiometry, solvent polarity, and temperature control .
- Hydrazide derivatives : 4-chlorobenzenesulfonohydrazide is synthesized by reacting 4-chlorobenzenesulfonyl chloride with hydrazine hydrate in aqueous/alcoholic media at controlled temperatures (~0–25°C) .
Key considerations : Impurity removal via recrystallization and monitoring reaction progress with TLC or HPLC.
Q. Which analytical techniques are most reliable for characterizing this compound derivatives?
- NMR spectroscopy : Identifies functional groups (e.g., sulfonate at ~110–120 ppm for 13C) and aromatic protons.
- Mass spectrometry : Confirms molecular weight and fragmentation patterns (e.g., loss of SO3− groups).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structural validation. SHELX programs are widely used for refinement, though initial data quality depends on crystal purity .
Q. How does the chlorinated aromatic ring influence the reactivity of this compound in substitution reactions?
The electron-withdrawing chlorine atom activates the sulfonate group for nucleophilic attack. For example:
- Hydrolysis : Under acidic/basic conditions, the sulfonate ester bond cleaves to form 4-chlorobenzenesulfonic acid and phenolic by-products .
- Nucleophilic substitutions : Amines or alcohols replace the sulfonate group, with reactivity enhanced in polar aprotic solvents (e.g., DMF) .
Q. What microbial strains are known to degrade this compound, and under what conditions?
Pseudomonas aeruginosa strain RW41 mineralizes this compound via the chlorocatechol pathway. Optimal degradation occurs at pH 7–8 and 30°C, with oxygen as a key electron acceptor. The process produces intermediates like 3-chlorocatechol, which are further metabolized .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed in this compound derivatives?
- Disordered solvent/sidechains : Use SQUEEZE in PLATON to model electron density.
- Twinning : Employ SHELXL's TWIN commands with HKLF5 data. For example, the crystal structure of 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-methylpyridinium this compound (monoclinic, P21/c) required careful handling of β-angle deviations (~93.9°) and Z′ > 1 .
- Validation : Check Rint and CCDC deposition standards to ensure data integrity .
Q. What contradictions exist in reported biodegradation pathways for this compound, and how can they be resolved?
Some studies suggest P. aeruginosa RW41 fully mineralizes the compound, while others report accumulation of 3-chlorocatechol under anaerobic conditions. Methodological reconciliation involves:
- Isotope labeling : Track 14C-labeled intermediates.
- Gene knockout assays : Disrupt clc genes to confirm enzyme roles in the chlorocatechol pathway .
Q. How can hydrotalcite-based nanomaterials enhance the photocatalytic degradation of this compound?
Zinc-aluminum layered double hydroxides (LDHs) intercalated with this compound improve adsorption and photocatalytic activity. Synthesis involves:
- Co-precipitation : Adjust pH to 8–10 during LDH formation.
- Calcination : Heat at 500°C to create mixed oxides with high surface area. UV-Vis studies show degradation efficiency >80% under UV light .
Q. What strategies improve regioselectivity in synthesizing polysubstituted this compound derivatives?
- Directing groups : Use meta-directing substituents (e.g., -OCH3) to control electrophilic substitution positions.
- Microwave-assisted synthesis : Enhances reaction specificity and reduces side products (e.g., 85% yield for 4-(1,2,3-thiadiazol-4-yl)phenyl derivative vs. 65% conventional heating) .
Q. How do structural modifications (e.g., indole or benzofuran moieties) affect the bioactivity of this compound derivatives?
- Enzyme inhibition : The formyl group in 2-chloro-6-ethoxy-4-formylphenyl derivatives forms Schiff bases with lysine residues in enzymes, inhibiting activity (IC50 ~10 μM).
- Anticancer potential : Derivatives like (2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl this compound show apoptosis induction in HeLa cells via caspase-3 activation .
Q. What computational methods predict the environmental fate of this compound contaminants?
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Variants
a. 4-Chlorobenzyl Chloride (C₆H₄ClCH₂Cl)
- Structure : Replaces the sulfonate group with a benzyl chloride moiety.
- Reactivity : The benzyl chloride group is highly electrophilic, favoring nucleophilic substitution, whereas the sulfonate group acts as a leaving group in cross-coupling reactions .
- Applications: Primarily used in organic synthesis as an alkylating agent, unlike 4-chlorobenzenesulfonate, which is utilized in nanomaterials and bioremediation .
b. Phenyl 4-Ethylbenzenesulfonate (C₆H₅SO₃C₆H₄C₂H₅)
- Structure : Substitutes chlorine with an ethyl group.
- Electronic Effects : The ethyl group is electron-donating, reducing the sulfonate’s electrophilicity compared to the electron-withdrawing chlorine in this compound. This difference impacts reaction yields in cross-coupling processes (98% yield for phenyl 4-ethylbenzenesulfonate vs. variable yields for chloro derivatives) .
c. 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid (C₁₃H₉ClO₄S)
- Structure : Incorporates a sulfonyl group linked to a benzoic acid.
- Acidity and Bioactivity : The sulfonyl group enhances acidity (pKa ~1–2) compared to sulfonates (pKa ~–1), influencing antimicrobial activity. Derivatives of this compound show moderate toxicity (IC₅₀ > 100 μM) in vitro .
Sulfonate Derivatives
a. Biphenyl-4-sulfonyl Chloride (C₁₂H₉ClO₂S)
- Reactivity : The sulfonyl chloride group is highly reactive, serving as an intermediate in sulfonamide synthesis. In contrast, this compound is more stable and used directly in materials science .
- Safety : Sulfonyl chlorides require stringent handling due to their corrosive nature, unlike the less hazardous sulfonates .
b. 1,1′-Dioctadecyl-3,3,3′,3′-Tetramethylindodicarbocyanine, this compound Salt (DiD)
- Applications: DiD’s lipophilic sulfonate salt enables fluorescent labeling of nanoparticles (size: 92–95 nm, PDI <0.05) for biomedical imaging. The sulfonate group enhances biocompatibility compared to non-ionic dyes .
Environmental and Structural Comparisons
a. Biodegradability
- This compound is mineralized by Pseudomonas aeruginosa RW41, whereas analogous compounds like 4-chlorobenzyl chloride persist in the environment due to slower microbial degradation .
b. Crystal Packing
- This compound forms layered structures with hydrogen-bonded networks (O–H···O and C–H···O interactions), unlike 4-chlorobenzyl chloride, which exhibits weaker van der Waals forces due to the absence of polar sulfonate groups .
Data Tables
Table 1: Physicochemical Properties
Compound | Melting Point (°C) | Solubility (Water) | LogP |
---|---|---|---|
This compound | >300 (decomposes) | High | 1.2 |
4-Chlorobenzyl Chloride | -15 | Low | 3.8 |
Biphenyl-4-sulfonyl Chloride | 98–100 | Reacts violently | 4.5 |
Table 2: Reaction Yields in Cross-Coupling Reactions
Substrate | Catalyst | Yield (%) | Reference |
---|---|---|---|
Phenyl this compound | Fe(acac)₃ | 98 | |
Phenyl 4-ethylbenzenesulfonate | Fe(acac)₃ | 95 |
Properties
Molecular Formula |
C6H4ClO3S- |
---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
4-chlorobenzenesulfonate |
InChI |
InChI=1S/C6H5ClO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10)/p-1 |
InChI Key |
RJWBTWIBUIGANW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)[O-])Cl |
Origin of Product |
United States |
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